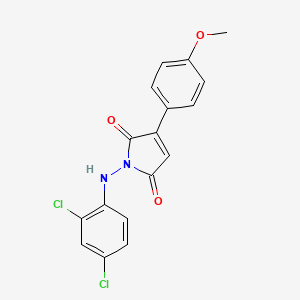
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione (DCMPD) is a heterocyclic aromatic compound that is used in scientific research to study biochemical and physiological effects. It is a member of the pyrrole class of compounds and has a number of interesting properties that make it an ideal candidate for use in laboratory experiments. DCMPD is also known by its IUPAC name, 2,5-Dichloro-3-(4-methoxyphenyl)-1-(2,4-dichloroanilino)pyrrole.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units have been synthesized and found to exhibit strong photoluminescence, making them suitable for electronic applications. These materials show strong orange coloration in solution and demonstrate high photochemical stability, which is advantageous for use in photoluminescent devices and electronic applications (Beyerlein & Tieke, 2000).
Luminescent Polymers
Polymers containing the DPP chromophore in their main chain have been developed, showcasing strong fluorescence with high quantum yields. This indicates their potential for use in organic electronics, where their distinct optical and electrochemical properties can be beneficial (Zhang & Tieke, 2008).
Electron Transport Materials
DPP-based conjugated polyelectrolytes have been investigated as electron transport layers (ETL) in polymer solar cells, showing promise for enhancing power conversion efficiency due to their high conductivity and favorable energy alignment (Hu et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, displaying significant inhibition efficiency which suggests their potential in material protection applications (Zarrouk et al., 2015).
Anti-cancer Research
Pyrrole derivatives have been synthesized and evaluated as inhibitors of protein kinases such as EGFR and VEGFR, showing promise as potential anti-cancer therapeutics. Their mechanisms of action include forming stable complexes with target proteins and inducing apoptosis in malignant cells, suggesting a role in cancer treatment (Kuznietsova et al., 2019).
Optoelectronic Materials
Research into DPP derivatives has led to the development of materials with strong red photoluminescence and excellent thermal stability. These characteristics are essential for their application in optoelectronic devices, such as polymer light-emitting diodes, where they can serve as red emissive materials (Qiao et al., 2010).
Propiedades
IUPAC Name |
1-(2,4-dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-12-5-2-10(3-6-12)13-9-16(22)21(17(13)23)20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODZDPYSLKVCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2913564.png)

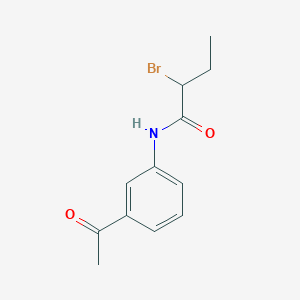
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-ethyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2913572.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
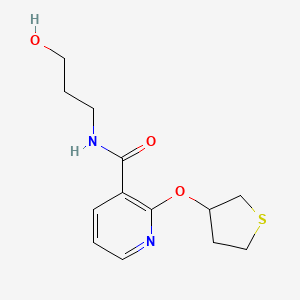
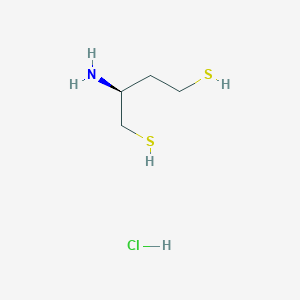
![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)
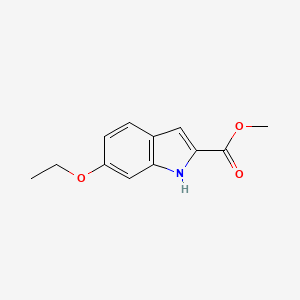
amine hydrobromide](/img/no-structure.png)
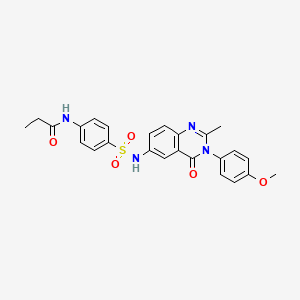
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)
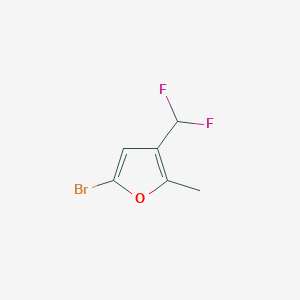
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)